1,4-Dihydronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

One key application of 1,4-dihydronaphthalene is as a reactant or solvent in organic synthesis. Its partially saturated nature makes it less reactive than naphthalene, allowing for selective functionalization. Studies have explored its use in the synthesis of complex molecules like pharmaceuticals, fine chemicals, and advanced materials [PubChem, National Institutes of Health (.gov) ""].

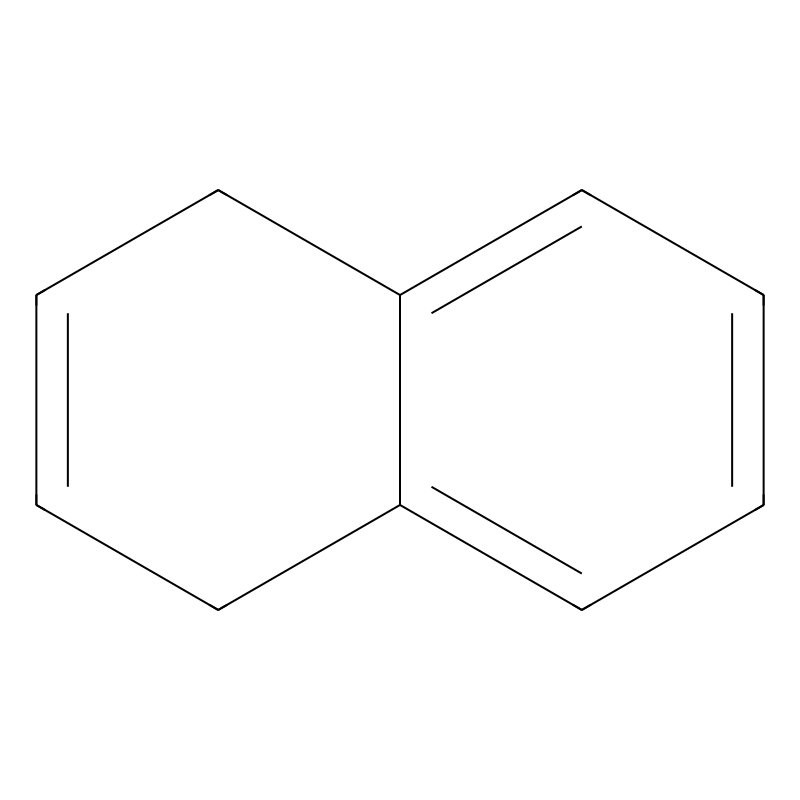

1,4-Dihydronaphthalene is an organic compound with the molecular formula C₁₀H₁₂. It is a saturated derivative of naphthalene, characterized by the presence of two hydrogen atoms added to the naphthalene structure, resulting in a bicyclic compound. This compound exists in two stereoisomeric forms: the trans and cis configurations, which differ in the spatial arrangement of their hydrogen atoms. 1,4-Dihydronaphthalene is often used as a precursor in organic synthesis and has garnered attention for its potential applications in various

- Dehydrogenation: This reaction converts 1,4-dihydronaphthalene back to naphthalene through the removal of hydrogen. The kinetics of this reaction can exhibit second-order behavior under specific conditions .

- Cycloaddition Reactions: It can undergo cycloaddition reactions to form various derivatives, such as epoxides and fused bicyclic compounds. For instance, reactions involving 1,4-dihydronaphthalene-1,4-epoxide have been explored for their synthetic utility .

- Oxidation Reactions: Oxidative transformations can lead to the formation of quinones and other oxygenated derivatives .

Several methods have been developed for synthesizing 1,4-dihydronaphthalene:

- Catalytic Hydrogenation: Naphthalene can be hydrogenated using catalysts such as palladium or platinum under high pressure and temperature conditions to yield 1,4-dihydronaphthalene.

- Diels-Alder Reaction: The compound can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations.

- Biomimetic Cascade Reactions: Recent advancements have introduced biomimetic approaches that utilize enzymatic pathways for synthesizing 1,4-dihydronaphthalene through a series of controlled reactions .

1,4-Dihydronaphthalene is utilized in various applications:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

- Polymer Chemistry: The compound is explored for its potential use in producing polymers with specific properties.

- Pharmaceuticals: Its derivatives may have applications in drug development due to their biological activity.

Interaction studies involving 1,4-dihydronaphthalene focus on its reactivity with various reagents and biological molecules. These studies help elucidate its role in chemical pathways and potential interactions with enzymes or receptors. Understanding these interactions is crucial for developing applications in medicinal chemistry and materials science.

1,4-Dihydronaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Similarity | Unique Features |

|---|---|---|

| Naphthalene | Structural backbone | Aromatic; lacks saturation |

| 1,2-Dihydronaphthalene | Similar saturation level | Different stereochemistry |

| 2-Methyl-1,4-dihydronaphthalene | Methyl substitution on the naphthalene ring | Potentially different biological activity |

| 9-Hydroxytetrahydroanthracene | Related structure | Exhibits distinct reactivity patterns |

Each of these compounds has unique characteristics that differentiate them from 1,4-dihydronaphthalene while sharing similar structural features. This uniqueness contributes to varying reactivity profiles and potential applications across different fields.

Catalytic Hydrogenation of Naphthalene

1,4-Dihydronaphthalene, also known by its chemical formula C₁₀H₁₀, is a partially hydrogenated derivative of naphthalene characterized by the addition of two hydrogen atoms at the 1 and 4 positions of the naphthalene ring system [1]. This compound serves as an important intermediate in various chemical processes and has garnered significant attention in organic synthesis [2].

The catalytic hydrogenation of naphthalene represents one of the most established and direct routes for synthesizing 1,4-dihydronaphthalene [6]. This process involves the selective addition of hydrogen to the aromatic naphthalene structure under controlled conditions to yield the desired 1,4-dihydro derivative [17]. The reaction typically requires careful regulation of temperature, pressure, and catalyst selection to achieve high selectivity toward the 1,4-isomer rather than other possible hydrogenation products [6].

A significant advancement in this field was documented in a patent describing an improved process for the hydrogenation of naphthalene to 1,4-dihydronaphthalene [6]. The innovation involved carrying out the hydrogenation in a solvent system containing a solvent for naphthalene in a specific weight ratio (4:1 to 6:1) to the naphthalene [6]. This modification substantially improved the separation of 1,4-dihydronaphthalene from other reaction products, resulting in increased yields [6].

The classical catalytic hydrogenation approach typically employs metal catalysts under hydrogen pressure. One established method utilizes sodium and ethanol as reducing agents, which results in the addition of hydrogen to naphthalene, yielding 1,4-dihydronaphthalene (also referred to as 1,4-dialin in some literature) [17]. This reaction proceeds through a single-electron transfer mechanism, where sodium donates electrons to the naphthalene ring system, followed by protonation from the alcohol solvent [17].

The reaction conditions significantly influence the product distribution in naphthalene hydrogenation [17]. For instance, when naphthalene undergoes reduction with sodium and ethanol, 1,4-dihydronaphthalene forms as the primary product, but this compound is relatively unstable and rapidly isomerizes to 1,2-dialin when heated with ethanolic sodium ethoxide [17]. This isomerization represents a critical consideration in the synthesis planning and product isolation procedures [17].

Table 1: Reaction Conditions for Catalytic Hydrogenation of Naphthalene to 1,4-Dihydronaphthalene

| Reducing System | Temperature (°C) | Primary Product | Yield (%) | Isomerization Tendency |

|---|---|---|---|---|

| Na/Ethanol | 25-30 | 1,4-Dihydronaphthalene | 70-80 | High, to 1,2-isomer |

| Na/Isopentanol | 25-30 | 1,2,3,4-Tetrahydronaphthalene | 65-75 | Low |

| Ni/H₂ | 150 | Tetralin (initial), Decalin (>200°C) | 60-70 | Moderate |

| Pt/H₂ | 150-180 | Cis-decalin | 65-75 | Low |

The catalytic hydrogenation of naphthalene to 1,4-dihydronaphthalene requires precise control of reaction parameters [13]. Williams conducted detailed studies on the heats of catalytic hydrogenation in solution, providing valuable thermodynamic data for this transformation [13]. The enthalpy change (ΔrH°) for the hydrogenation of 1,4-dihydronaphthalene to 1,2,3,4-tetrahydronaphthalene was determined to be -113.5 ± 0.4 kJ/mol in acetic acid solvent at 302 K [2]. This thermodynamic information has proven instrumental in optimizing reaction conditions for selective hydrogenation [2] [13].

Dehydrogenation of Hexahydrotriphenylene Derivatives

The dehydrogenation of hexahydrotriphenylene derivatives represents an alternative classical approach to synthesizing 1,4-dihydronaphthalene [19]. This synthetic route involves the controlled removal of hydrogen atoms from hexahydrotriphenylene structures to generate the desired 1,4-dihydronaphthalene framework [19]. The process typically requires specific catalysts and reaction conditions to achieve selective dehydrogenation at the desired positions [19].

Research has demonstrated that the reduction of disubstituted naphthalene derivatives by potassium-graphite intercalate (C₈K) can be effectively employed in this synthetic pathway [19]. The reaction is typically conducted at 0°C in tetrahydrofuran, providing a controlled environment for the transformation [19]. This approach offers advantages in terms of regioselectivity and functional group tolerance compared to some direct hydrogenation methods [19].

The mechanism of this transformation involves the formation of radical intermediates [19]. When disubstituted naphthalenes are treated with C₈K, they afford fair to good yields of 1,4-dihydronaphthalenes under appropriate conditions [19]. The effect of electron-donating groups on this reduction process has been well-documented in the literature [19]. For instance, the reduction of 1,4-dimethylnaphthalene proceeds through specific intermediates that can be isolated and characterized [19].

Experimental procedures for this synthetic route typically involve the addition of disubstituted naphthalene to freshly prepared C₈K in dry tetrahydrofuran [19]. The reaction mixture is stirred for a defined period (usually about 2 hours) at 0°C before being quenched with water [19]. The resulting crude product can then be purified by recrystallization from methanol or isopropyl alcohol to obtain the desired 1,4-dihydronaphthalene derivative [19].

The dehydrogenation approach offers distinct advantages for preparing functionalized 1,4-dihydronaphthalenes that might be challenging to synthesize through direct hydrogenation routes [19] [33]. For example, the synthesis of 2-bromo-3-(bromomethyl)naphthalene has been reported using a sequence that involves the preparation of 1,4-dihydronaphthalene via Birch reduction under mild conditions, followed by further transformations [33]. This synthetic sequence allows for the simple preparation of functionalized naphthalene derivatives in higher yields compared to previously reported syntheses [33].

Modern Catalytic Approaches

Transition Metal-Mediated Syntheses

Modern synthetic methodologies for 1,4-dihydronaphthalene have increasingly focused on transition metal-mediated approaches, which offer enhanced control over regioselectivity and stereoselectivity [26]. These advanced methods typically employ various transition metal catalysts to facilitate the formation of 1,4-dihydronaphthalene structures through innovative reaction pathways [26].

One notable approach involves the dearomative functionalization of naphthalene, which represents an important strategy for synthesizing valuable three-dimensional molecules from simple planar aromatics [26]. Naphthalene can be utilized as a masked conjugated diene in palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation reactions via tandem Heck/Suzuki sequences [26]. This methodology enables the synthesis of 1,4-dihydronaphthalene-based spirocyclic compounds with excellent regio- and diastereoselectivities [26].

The success of these transition metal-mediated approaches depends on the inhibition of competitive side reactions, including intramolecular naphthalenyl C-H arylation, intermolecular Suzuki cross-coupling, dearomative 1,2-difunctionalization, and dearomative reductive-Heck reaction [26]. Density functional theory (DFT) calculations have suggested that the facile exergonic dearomative insertion of a naphthalene double bond disrupts the sequence of direct Suzuki coupling, leading to the tandem Heck/Suzuki coupling reaction [26]. The observed regioselectivity towards 1,4-difunctionalization is attributed to the steric repulsions between the introduced aryl group and the spiro-scaffold in 1,2-difunctionalization [26].

Another innovative approach involves the synthesis of substituted 1,2-dihydronaphthalenes via metalloradical activation of o-styryl N-tosyl hydrazones, taking advantage of the intrinsic reactivity of cobalt(III)-carbene radical intermediates [11]. Although this method primarily targets 1,2-dihydronaphthalenes, the mechanistic insights provided are valuable for understanding related transformations leading to 1,4-dihydronaphthalenes [11]. The method has been successfully applied to a broad range of substrates with various substituents at the aromatic ring, producing the desired ring products in good to excellent isolated yields [11].

Recent research has also explored the base-induced dehydrogenative and dearomative transformation of 1-naphthylmethyl amines [8]. Solvothermal treatment of 1-naphthylmethylamine with potassium hydride or n-butyllithium–potassium t-butoxide in tetrahydrofuran induces unusual consecutive β-hydride eliminations to form 1-naphthonitrile and potassium hydride [8]. The freshly generated potassium hydride undergoes dearomative hydride addition to the resultant 1-naphthonitrile regioselectively at the C4 position to afford α-cyano benzylic carbanion, which can be functionalized by various electrophiles to produce 1,4-dihydronaphthalene-1-carbonitriles with quaternary carbon centers [8].

Table 2: Comparison of Transition Metal-Mediated Synthesis Approaches for 1,4-Dihydronaphthalene

| Catalyst System | Starting Material | Key Reaction Type | Yield Range (%) | Selectivity Features |

|---|---|---|---|---|

| Palladium complexes | Naphthalene | Dearomative 1,4-difunctionalization | 70-90 | High regio- and diastereoselectivity |

| Cobalt(III) catalysts | o-Styryl N-tosyl hydrazones | Metalloradical activation | 70-90 | Substrate-dependent regioselectivity |

| Potassium hydride/n-BuLi | 1-Naphthylmethyl amines | Dehydrogenative/dearomative transformation | 60-89 | Regioselective C4 functionalization |

| Rhodium complexes | Alkynyl silyl enol ethers | Cyclization | 80-95 | Position-selective functionalization |

The transition metal-mediated cyclization of alkynyl silyl enol ethers represents another valuable approach for synthesizing naphthalene derivatives, which can be further transformed into 1,4-dihydronaphthalenes [16]. Various transition metal complexes based on rhodium, platinum, palladium, and ruthenium have been employed to catalyze these cyclizations, affording the desired products in excellent yields [16]. Interestingly, even silver complexes can perform these transformations, although typically only when present in stoichiometric amounts [16].

Steric Effects in Chromium(III)-Catalyzed Copolymerization

The copolymerization of 1,4-dihydronaphthalene oxide with carbon dioxide represents an innovative application of 1,4-dihydronaphthalene derivatives in polymer chemistry [21]. This process utilizes chromium(III) catalysts to facilitate the formation of poly(1,4-dihydronaphthalene carbonate) [21]. The reaction involves the catalytic coupling of carbon dioxide and 1,4-dihydronaphthalene oxide, resulting in an alternating copolymer structure [21].

Research has demonstrated that the copolymer formation is significantly influenced by the steric environment around the metal center of the catalyst [21]. Traditional (salen)chromium(III)X/cocatalyst systems bearing bulky tert-butyl groups hinder the approach of the large 1,4-dihydronaphthalene oxide monomer, substantially diminishing polymer chain growth and favoring the formation of entropically favored cyclic byproducts [21] [24].

In contrast, employing sterically unencumbered azaannulene-derived catalysts, specifically the (tmtaa)chromium(III)X/cocatalyst system (where tmtaa represents tetramethyltetraazaannulene), results in polymer selectivity approaching 90% with approximately three times the activity (turnover frequency = 20–30 h⁻¹) compared to the bulkier catalysts [21] [24]. This significant enhancement in performance highlights the critical role of steric factors in determining the efficiency and selectivity of the copolymerization process [21].

Further improvements in polymer selectivity (exceeding 90%) have been achieved through the use of bifunctional (salen)chromium(III) catalysts [21]. These advanced catalyst systems incorporate specific structural features that overcome the limitations imposed by steric hindrance, enabling more efficient copolymerization reactions [21]. The development of a new bifunctional tetraazaannulene ligand for creating more effective catalysts has also been reported, representing an important advancement in this field [21].

The steric effects in chromium-catalyzed reactions extend beyond copolymerization processes [20]. Research has shown that chromium complexes with different N-heterocyclic carbene (NHC) ligands exhibit varying catalytic properties depending on the steric bulk of the ligands [20]. For instance, chromium catalysts with larger aromatic substituted NHC ligands and weaker chromium-NHC bonds have demonstrated catalysis without requiring photolysis, unlike their counterparts with smaller alkyl substituted NHC ligands [20].

Table 3: Influence of Catalyst Structure on Chromium(III)-Catalyzed Copolymerization of 1,4-Dihydronaphthalene Oxide with CO₂

| Catalyst Type | Steric Environment | Polymer Selectivity (%) | Activity (TOF, h⁻¹) | Major Product |

|---|---|---|---|---|

| (salen)Cr(III)X with t-butyl groups | Highly hindered | <50 | 7-10 | Cyclic byproducts |

| (tmtaa)Cr(III)X | Unencumbered | ~90 | 20-30 | Linear polycarbonate |

| Bifunctional (salen)Cr(III) | Moderately hindered | >90 | 15-25 | Linear polycarbonate |

The physical properties of the resulting poly(1,4-dihydronaphthalene carbonate) are influenced by the catalyst system employed and the reaction conditions [23]. The glass transition temperature (Tg) of polycarbonates produced from various epoxides, including 1,4-dihydronaphthalene oxide, can span a wide range of values, reflecting the structural diversity and thermal characteristics of these materials [23].

Research has also explored the development of chromium catalysts featuring less sterically hindered salen-type ligands specifically for the copolymerization of 1,4-dihydronaphthalene oxide and carbon dioxide [25]. This approach addresses the issue of inferior performance observed with traditional chromium species, which has been hypothesized to result from the larger spherical volume of six-coordinate chromium (relative to cobalt) that promotes "back-biting" along the polymer chain [25].